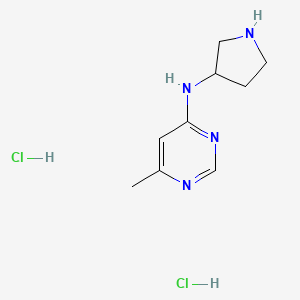
(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (3R,4S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which (3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The stereochemistry of the compound also plays a crucial role in its biological activity, as it can affect the orientation and fit within enzyme active sites or receptor binding pockets.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-1-tert-butoxycarbonyl-4-phenyl-3-pyrrolidinecarboxylic acid
- (3R,4S)-1-tert-butoxycarbonyl-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid
- (3R,4R)-1-tert-butoxycarbonyl-4-cyclohexyl-3-pyrrolidinecarboxylic acid
Uniqueness
(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the fluoromethyl group. This combination of features can result in distinct reactivity and biological activity compared to other similar compounds. The fluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable building block in drug design and synthesis.
Propiedades
Fórmula molecular |
C11H18FNO4 |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
4-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-7(4-12)8(6-13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) |
Clave InChI |
IFUGOWLPASPVBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


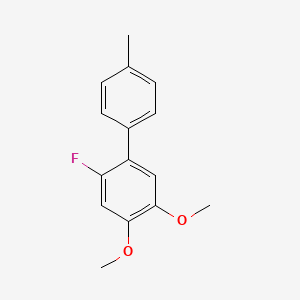
![2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine](/img/structure/B14777218.png)
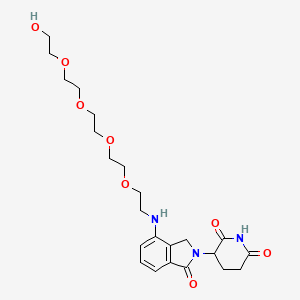
![2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777226.png)
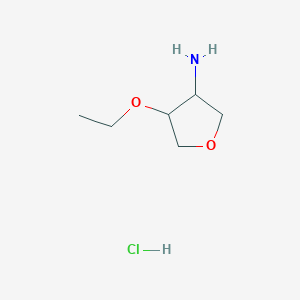

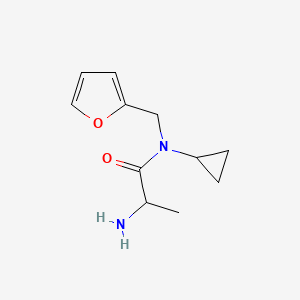
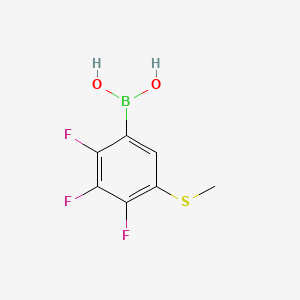
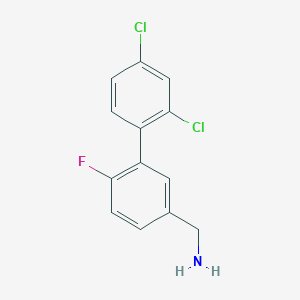

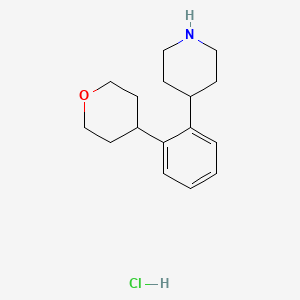
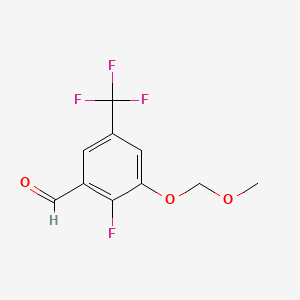
![Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate](/img/structure/B14777291.png)
